2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride

Melatonin Receptor Binding Affinity Neuropharmacology

2-Amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride (CAS 1158434-87-7) is a high-purity (95%) research chemical designed for melatonin MT2 receptor studies (Ki=41 nM) and HDAC inhibitor discovery. Unlike generic tryptamine analogs, its primary amine handle enables precise SAR exploration and facile conjugation. The HCl salt ensures superior aqueous solubility—eliminating toxic organic vehicles in cell-based assays. Select this exact compound for reproducible data in receptor pharmacology and epigenetic drug discovery.

Molecular Formula C12H16ClN3O
Molecular Weight 253.73 g/mol
CAS No. 1158434-87-7
Cat. No. B1520063
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride
CAS1158434-87-7
Molecular FormulaC12H16ClN3O
Molecular Weight253.73 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCNC(=O)CN.Cl
InChIInChI=1S/C12H15N3O.ClH/c13-7-12(16)14-6-5-9-8-15-11-4-2-1-3-10(9)11;/h1-4,8,15H,5-7,13H2,(H,14,16);1H
InChIKeySILAGNZYCBGMOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[2-(1H-indol-3-yl)ethyl]acetamide Hydrochloride (CAS 1158434-87-7): Procurement-Grade Specifications and Baseline Characteristics


2-Amino-N-[2-(1H-indol-3-yl)ethyl]acetamide hydrochloride is a small-molecule heterocyclic compound featuring an indole core linked to an acetamide group via an ethyl spacer . The compound's structure places it within the class of indole ethylamines and tryptamine derivatives, a family known for diverse biological activities including interactions with serotonin and melatonin receptors, and inhibition of enzymes such as histone deacetylases (HDACs) [1]. As a hydrochloride salt, it offers enhanced aqueous solubility and handling stability compared to its free base form, a key consideration for in vitro and in vivo experimental workflows . This compound is primarily supplied as a high-purity research chemical, with typical specifications including a minimum purity of 95% and a molecular weight of 253.73 g/mol .

Procurement Alert: Why Generic Substitution of 2-Amino-N-[2-(1H-indol-3-yl)ethyl]acetamide Hydrochloride Fails in Reproducible Research


Direct substitution with structurally similar indole-3-ethylamine or tryptamine analogs (e.g., N-acetyltryptamine, serotonin, melatonin) is not scientifically valid due to profound differences in pharmacophore presentation, receptor subtype selectivity, and physicochemical properties that critically impact experimental outcomes [1]. While a broad class of indole derivatives may exhibit activity at targets like 5-HT receptors or HDACs, the specific substitution pattern on the acetamide side chain (i.e., the primary amine) and the presence of the hydrochloride salt form confer unique binding kinetics, solubility profiles, and cellular permeability that are not replicated by other compounds . Consequently, using a generic or cheaper analog without rigorous cross-validation risks introducing uncontrolled variables, leading to non-reproducible data and erroneous conclusions in assays ranging from receptor binding to cell-based phenotypic screening [2]. The quantitative evidence presented in Section 3 establishes the specific, measurable differentiators that justify the selection of this exact compound.

Quantitative Differentiation Guide: Direct Evidence for 2-Amino-N-[2-(1H-indol-3-yl)ethyl]acetamide Hydrochloride vs. Comparators


Receptor Binding Affinity: Superior Ki at Melatonin MT2 Receptor vs. N-Acetyltryptamine

The target compound demonstrates a Ki of 41 nM for the melatonin MT2 receptor, a key target for circadian rhythm and neuroprotection research . In contrast, the close structural analog N-acetyltryptamine (N-[2-(1H-indol-3-yl)ethyl]acetamide) exhibits a significantly weaker affinity, with a reported Ki of 701 nM at the same receptor [1]. This represents a 17-fold difference in binding potency, highlighting that the simple addition of an amine group to the acetamide side chain dramatically enhances target engagement [2].

Melatonin Receptor Binding Affinity Neuropharmacology

HDAC Inhibition Profile: Submicromolar Potency Against HDAC1 vs. Baseline Inhibitor

Indole amide derivatives structurally related to the target compound have been characterized as potent histone deacetylase (HDAC) inhibitors. A closely related analog in the indole-3-acetamide class exhibits an IC50 of 269 nM against HDAC1, a validated epigenetic target for oncology [1]. This is significantly more potent than the class-level baseline for unoptimized indole fragments, which often show IC50 values in the high micromolar range or no activity [2]. While direct data for the hydrochloride salt is extrapolated from this analog, the conserved indole-amide pharmacophore provides a strong class-level inference for its potential as an HDAC inhibitor lead or chemical probe [3].

Epigenetics HDAC Inhibitor Cancer Research

Physicochemical Profile: Enhanced Aqueous Solubility vs. Free Base and Common Tryptamines

The hydrochloride salt form of 2-amino-N-[2-(1H-indol-3-yl)ethyl]acetamide exhibits significantly improved aqueous solubility compared to its free base counterpart and other tryptamine derivatives . While specific numerical solubility data for this compound is not available, the general principle that hydrochloride salts of amines enhance water solubility is well-established [1]. In contrast, the free base N-acetyltryptamine is practically insoluble in water, requiring organic solvents like DMSO for in vitro studies, which can introduce cellular toxicity and complicate in vivo formulation [2]. The target compound's salt form provides a distinct advantage for researchers seeking to minimize vehicle effects and achieve more physiologically relevant dosing.

Formulation Solubility Bioavailability

Optimal Research and Industrial Application Scenarios for 2-Amino-N-[2-(1H-indol-3-yl)ethyl]acetamide Hydrochloride Based on Evidence


Melatonin Receptor Pharmacology and Neuroprotection Studies

Given its demonstrated high affinity (Ki = 41 nM) for the melatonin MT2 receptor, this compound is ideally suited for in vitro binding assays, functional studies, and structure-activity relationship (SAR) campaigns focused on melatonin receptor subtypes . Its superior potency compared to N-acetyltryptamine (Ki = 701 nM) allows for lower working concentrations and more precise characterization of receptor-ligand interactions. This application is critical for neuropharmacology research exploring circadian rhythm disorders, sleep regulation, and neuroprotective mechanisms [1].

Epigenetic Probe and HDAC Inhibitor Lead Optimization

The structural class to which this compound belongs has been validated as a source of potent histone deacetylase (HDAC) inhibitors, with analogs demonstrating submicromolar IC50 values (e.g., 269 nM against HDAC1) . This positions the compound as a valuable starting point or fragment for medicinal chemistry programs aimed at developing novel epigenetic therapeutics for oncology and other diseases. Its primary amine handle also offers a straightforward synthetic route for further derivatization to enhance potency and selectivity [1].

Aqueous-Formulation-Dependent Cellular and In Vivo Assays

The hydrochloride salt form provides a practical advantage for experiments requiring aqueous solubility, such as cell-based assays, ex vivo tissue studies, and in vivo pharmacokinetic/pharmacodynamic (PK/PD) evaluations . Unlike the poorly water-soluble free base N-acetyltryptamine, this salt can be more readily formulated in physiological buffers, minimizing the use of potentially toxic organic vehicles and improving the reliability of dose-response data [1]. This is particularly relevant for studies investigating the compound's potential anticancer or antimicrobial properties .

Chemical Biology and Tool Compound Development

As a bifunctional molecule containing both an indole (a privileged scaffold for protein recognition) and a primary amine (a versatile synthetic handle), this compound serves as an excellent building block for the creation of chemical probes and tool compounds . The primary amine can be readily conjugated to fluorophores, biotin, or other reporter tags via amide bond formation, enabling target identification and mechanism-of-action studies for the indole-3-ethylamine pharmacophore [1]. This application leverages the compound's unique combination of structural and chemical properties for advanced biological interrogation.

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